molecular formula C17H12CaN2O3 B606993 D&C Red No. 31 CAS No. 6371-76-2

D&C Red No. 31

Cat. No.: B606993
CAS No.: 6371-76-2
M. Wt: 332.4 g/mol
InChI Key: HLLMZVCVUHKMMD-UHFFFAOYSA-N
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Description

D&C Red No. 31 is principally the calcium salt of 3-hydroxy-4-(phenylazo)-2-naphthalenecarboxylic acid . It is an agent of dye .

Scientific Research Applications

  • Color Additives in Cosmetics and Drugs : D&C Red No. 34, a related compound to D&C Red No. 31, is used as a color additive in externally applied drugs and cosmetics. This study by Belai et al. (2012) focuses on the synthesis and characterization of subsidiary colors in D&C Red No. 34, which are essential for ensuring compliance with FDA requirements for color additives in these products (Belai et al., 2012).

  • Safety and Regulatory Research : The safety of FD&C Red No. 40, another related compound, was examined in mouse studies, leading to additional experimentation and statistical analyses. This highlights the importance of regulatory research in ensuring the safety of such color additives in various applications (Lagakos & Mosteller, 1981).

  • In Vitro Studies : A study on D&C Red No. 9, closely related to D&C Red No. 31, evaluated its mutagenicity using different testing protocols. This type of research is crucial for assessing the potential health risks associated with the use of such dyes (Dillon et al., 1994).

  • Risk Assessment of Color Additives : The Color Additive Scientific Review Panel provided an extensive evaluation of various color additives, including D&C Red No. 19 and D&C Red No. 37, to assess carcinogenic risks. This research is pivotal for determining the safe use of color additives in various applications (Hart et al., 1986).

  • Dermal Absorption Studies : Research on D&C Red No. 17, closely related to D&C Red No. 31, investigated its absorption and metabolism in human and porcine skin. Such studies are vital for understanding the potential systemic exposure to these additives in topical applications (Yourick et al., 2008).

Mechanism of Action

Target of Action

D & C Red No. 31, also known as CI 15800, is primarily used as a colorant in various products . Its primary targets are the visual receptors in the human eye, where it imparts a specific color to the products it is used in .

Mode of Action

As a dye, D & C Red No. 31 interacts with light in a specific way to produce its characteristic color . When light hits the dye, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color of the dye .

Biochemical Pathways

The action of D & C Red No. The perception of color involves complex biochemical processes in the visual system, including the absorption of light by photoreceptor cells in the retina and the subsequent transmission of electrical signals to the brain .

Pharmacokinetics

The pharmacokinetics of D & C Red No. If ingested or absorbed through the skin, its adme (absorption, distribution, metabolism, and excretion) properties would depend on various factors including its chemical structure, the formulation of the product it is used in, and individual physiological factors .

Result of Action

The primary result of the action of D & C Red No. 31 is the imparting of color to the products it is used in . This can enhance the aesthetic appeal of these products and contribute to their overall effectiveness .

Action Environment

The action of D & C Red No. 31 can be influenced by various environmental factors. For example, exposure to light and heat can potentially degrade the dye and alter its color . The pH and chemical composition of the product it is used in can also affect its stability and color . Therefore, appropriate storage and handling are important to maintain the effectiveness of this dye .

Biochemical Analysis

Biochemical Properties

D & C Red no. 31 plays a significant role in biochemical reactions, primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic processes, such as oxidases and reductases. These interactions can influence the activity of these enzymes, either inhibiting or enhancing their function. Additionally, D & C Red no. 31 can bind to proteins, altering their conformation and affecting their biological activity .

Cellular Effects

D & C Red no. 31 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D & C Red no. 31 can lead to changes in the expression of genes involved in oxidative stress response and inflammation. This compound can also affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of D & C Red no. 31 involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, D & C Red no. 31 can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D & C Red no. 31 can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to D & C Red no. 31 in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of D & C Red no. 31 in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as changes in behavior, organ toxicity, and alterations in blood parameters. For example, studies have shown that high doses of D & C Red no. 31 can lead to changes in spleen function and behavioral alterations in rodents .

Metabolic Pathways

D & C Red no. 31 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, D & C Red no. 31 can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds .

Transport and Distribution

The transport and distribution of D & C Red no. 31 within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization and accumulation of D & C Red no. 31 can influence its biological activity and potential toxicity .

Subcellular Localization

D & C Red no. 31 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The subcellular localization of D & C Red no. 31 is influenced by targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria through specific targeting sequences, where it can influence mitochondrial function and energy metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for D&C Red No. 31 involves the condensation of anthranilic acid and 2-naphthol in the presence of sulfuric acid and subsequent diazotization and coupling reactions.", "Starting Materials": [ "Anthranilic acid", "2-naphthol", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Anthranilic acid and 2-naphthol are mixed together with sulfuric acid and heated to form 2-(2'-hydroxyphenyl)benzoic acid.", "The resulting acid is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "The diazonium salt is then coupled with a coupling component, such as 3,6-bis(dimethylamino)acridine, to form the final product, D&C Red No. 31.", "The product is then purified by filtration and recrystallization from water.", "The final product is a red powder with a maximum absorption at 524 nm and is used as a colorant in cosmetics and drugs." ] }

6371-76-2

Molecular Formula

C17H12CaN2O3

Molecular Weight

332.4 g/mol

IUPAC Name

calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate

InChI

InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22);

InChI Key

HLLMZVCVUHKMMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D & C Red no. 31;  11067 Red;  Brilliant Scarlet G;  CCRIS 4906;  Pigment Scarlet Toner RB;  Topaz Toner R 5; 

Origin of Product

United States
Customer
Q & A

Q1: Why is D&C Red No. 31 a concern in cosmetics?

A1: D&C Red No. 31 is a pigment used in cosmetics. The research paper identifies D&C Red No. 31 as one of two pigments (along with Yellow No. 11) whose avoidance is "essential to reduce cosmetic dermatitis of the consumers" []. This suggests that D&C Red No. 31 is a significant contributor to allergic reactions and contact dermatitis caused by cosmetics.

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